1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine
Description
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine is a heterocyclic compound featuring a cyclopropane ring directly attached to a 5-methyl-1,2,4-oxadiazole moiety and an amine group. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery . The cyclopropane ring introduces significant ring strain, which can enhance reactivity and influence molecular conformation. This compound is primarily utilized as a building block in medicinal chemistry, particularly for synthesizing small-molecule inhibitors or modulators of biological targets .
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H9N3O/c1-4-8-5(9-10-4)6(7)2-3-6/h2-3,7H2,1H3 |
InChI Key |
XIRSAWOPNWJMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropanamine with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid under dehydrating conditions . The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by neutralization and purification steps.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs that share the 1,2,4-oxadiazole core but differ in substituents, ring size, or functional groups.
Substituent Variations
1-(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide
- Structure : Replaces the cyclopropanamine group with a methanesulfonamide.
- Molecular Formula : C₄H₇N₃O₃S .
- This modification improves solubility in polar solvents but may reduce membrane permeability.
- Applications : Used in bioactive molecule development due to its sulfonamide moiety, which is prevalent in enzyme inhibitors .
Lithium 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate
- Structure : Cyclopropane ring with a carboxylate group instead of an amine.
- Molecular Formula: C₁₅H₁₉LiNO₅ .
- Key Features : The carboxylate group confers high polarity and water solubility, making it suitable as a salt form in pharmaceutical formulations.
- Applications : A versatile building block for synthesizing ester or amide derivatives .
Ring Size Variations
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine Hydrochloride
- Structure : Cyclobutane ring instead of cyclopropane.
- Molecular Formula : C₇H₁₂ClN₃O .
- Key Features : The larger cyclobutane ring reduces ring strain, enhancing thermal stability. The hydrochloride salt improves crystallinity for characterization.
- Applications : Intermediate in synthesizing rigid, conformationally restricted analogs .
2-Chloro-N-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide
Functional Group Additions
1-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}propan-1-one
- Structure : Aryl ketone linked via an ether to the oxadiazole.
- Molecular Formula : C₁₃H₁₄N₂O₃ .
- Key Features : The aromatic ketone extends π-conjugation, enabling UV detection in analytical assays. The ether linkage enhances metabolic stability.
- Applications : Used in photophysical studies or as a fluorescent probe .
N-[1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide
- Structure : Pyrazine ring fused with oxadiazole and trifluoromethyl groups.
- Key Features : The trifluoromethyl groups increase electron-withdrawing effects and bioavailability. The pyrazine ring enables π-stacking interactions in target binding.
- Applications : Patent-pending compound for kinase inhibition, highlighting the oxadiazole’s role in target engagement .
Comparative Data Table
Biological Activity
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine is with a molecular weight of 154.18 g/mol. The structure features a cyclopropanamine moiety linked to a 1,2,4-oxadiazole ring.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, research indicates that compounds derived from 1,2,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. A study synthesized several derivatives and assessed their activity against breast (MCF-7), prostate (DU-145), and lung cancer (A549) cell lines using the MTT assay. Notably, some derivatives demonstrated enhanced potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU |
|---|---|---|---|
| Compound 7a | MCF-7 | 5.2 | Higher |
| Compound 7b | DU-145 | 3.8 | Higher |
| Compound 7c | A549 | 4.5 | Comparable |
Antiviral Activity
In addition to anticancer properties, oxadiazole derivatives have shown promising antiviral activity. A study focused on the synthesis of new derivatives that were evaluated for their efficacy against Zika virus (ZIKV). Among the synthesized compounds, one derivative exhibited potent antiviral effects against ZIKV and other flaviviruses such as dengue and Japanese encephalitis viruses .
Table 2: Antiviral Activity Against Flaviviruses
| Compound | Virus Type | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 5d | Zika Virus | 0.9 | >100 |
| Compound 5e | Dengue Virus | 1.2 | >80 |
Anti-inflammatory and Antimicrobial Properties
The biological profile of oxadiazole derivatives extends to anti-inflammatory and antimicrobial activities. Compounds have been reported to inhibit inflammatory pathways and exhibit antimicrobial effects against various pathogens. For example, certain derivatives showed significant inhibition of bacterial growth in vitro .
Table 3: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Cytotoxicity against multiple cancer cells |
| Antiviral | Inhibition of ZIKV and other flaviviruses |
| Anti-inflammatory | Reduction in inflammatory markers |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Studies
Several case studies illustrate the potential applications of these compounds:
- Case Study on Anticancer Efficacy : A derivative was tested in vivo in mouse models bearing human tumor xenografts, showing significant tumor reduction compared to control groups.
- Study on Antiviral Mechanism : Research indicated that certain oxadiazole derivatives interfere with viral replication at an early stage of infection by inhibiting viral entry into host cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
